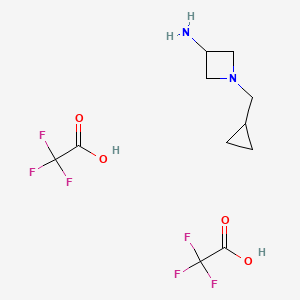

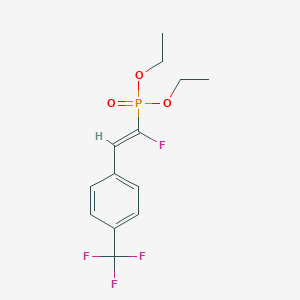

![molecular formula C17H18N4O4 B2735021 N-(benzo[d][1,3]dioxol-5-yl)-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide CAS No. 2034472-28-9](/img/structure/B2735021.png)

N-(benzo[d][1,3]dioxol-5-yl)-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the individual rings, followed by their functionalization and coupling. The exact methodology would depend on the specific reactivity of the starting materials and the desired substitution pattern .Chemical Reactions Analysis

The reactivity of this compound would likely be dominated by the presence of the amide group, the ether group, and the aromatic rings. These could undergo a variety of reactions, such as nucleophilic substitution, electrophilic aromatic substitution, or hydrolysis .Wissenschaftliche Forschungsanwendungen

Synthesis and Medicinal Applications

Research into novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone has demonstrated significant advancements in the synthesis of complex organic compounds with potential anti-inflammatory and analgesic properties. A study by Abu‐Hashem, Al-Hussain, and Zaki (2020) in "Molecules" highlighted the synthesis of various heterocyclic compounds showing promising cyclooxygenase-1/2 (COX-1/COX-2) inhibitory activities, alongside analgesic and anti-inflammatory effects (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antiarrhythmic Agents

Hankovszky, Hideg, Bódi, and Frank (1986) in "Journal of Medicinal Chemistry" explored the synthesis and pharmacological evaluation of N-(omega-Aminoalkyl)-2,2,5,5-tetramethyl-3-pyrroline- or -pyrrolidine-3-carboxamides as antiarrhythmic agents. These compounds showed higher activity and better chemotherapeutic index than quinidine, indicating a potential pathway for developing new antiarrhythmic medications (Hankovszky, Hideg, Bódi, & Frank, 1986).

Antipsychotic Agents

Norman, Navas, Thompson, and Rigdon (1996) investigated heterocyclic analogues of 1192U90 for their potential as antipsychotic agents in "Journal of Medicinal Chemistry". This study evaluated the binding affinity to dopamine D2, serotonin 5-HT2, and 5-HT1a receptors, providing a basis for the development of novel antipsychotic drugs with reduced extrapyramidal side effects (Norman, Navas, Thompson, & Rigdon, 1996).

Antineoplastic Agents

The metabolism of Flumatinib, a novel antineoplastic tyrosine kinase inhibitor, in chronic myelogenous leukemia (CML) patients was explored by Gong, Chen, Deng, and Zhong (2010) in "Drug Metabolism and Disposition". The study identified the main metabolic pathways of Flumatinib, highlighting its potential for treating CML through various metabolic transformations, including N-demethylation and hydroxylation (Gong, Chen, Deng, & Zhong, 2010).

Synthetic Chemistry and Bioactivity

Vijayakumar, Karthikeyan, and Sarveswari (2014) demonstrated an efficient synthesis of novel 5,7-diarylpyrido[4,3-d]pyrimidines with potential biological activities in "European Chemical Bulletin". This work emphasizes the versatility of synthetic chemistry in creating compounds with possible therapeutic applications (Vijayakumar, Karthikeyan, & Sarveswari, 2014).

Eigenschaften

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-3-pyrimidin-4-yloxypiperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O4/c22-17(20-12-3-4-14-15(8-12)24-11-23-14)21-7-1-2-13(9-21)25-16-5-6-18-10-19-16/h3-6,8,10,13H,1-2,7,9,11H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRRMQLFMDXSFQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)NC2=CC3=C(C=C2)OCO3)OC4=NC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

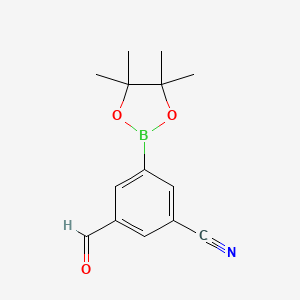

![(E)-7-(but-2-en-1-yl)-1-(2-ethoxyethyl)-3,4,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2734949.png)

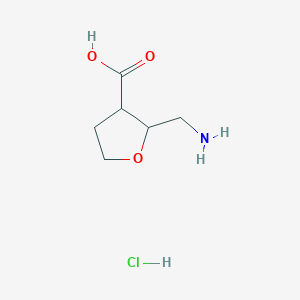

![Methyl 3-(2-{[2-(benzyloxy)acetyl]amino}phenoxy)-2-thiophenecarboxylate](/img/structure/B2734951.png)

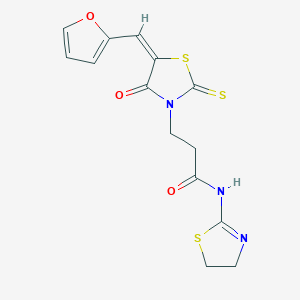

![N-[4-[2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2734953.png)

![1-[2-[[[(E)-4-(Dimethylamino)but-2-enoyl]amino]methyl]phenyl]piperidine-3-carboxamide](/img/structure/B2734954.png)

![N-(2,4-dimethylphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2734956.png)

![Ethyl 5-amino-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2734959.png)